A Technical Guide to the Spectroscopic Analysis of Halogenated Phenols: The Case of 4-Bromo-2-chloro-3-fluorophenol
A Technical Guide to the Spectroscopic Analysis of Halogenated Phenols: The Case of 4-Bromo-2-chloro-3-fluorophenol
Disclaimer: As of the latest database searches, publicly available, experimentally-derived spectroscopic data for the specific isomer 4-Bromo-2-chloro-3-fluorophenol is limited. This guide will, therefore, provide a comprehensive overview of the expected spectroscopic characteristics and detailed experimental protocols for the analysis of closely related halogenated phenols. The presented data for analogous compounds will serve as a valuable reference for researchers and scientists in the field of drug development and chemical analysis.
Predicted Spectroscopic Data for 4-Bromo-2-chloro-3-fluorophenol
Table 1: Predicted ¹H NMR and ¹³C NMR Data for 4-Bromo-2-chloro-3-fluorophenol
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.0 - 7.5 | d or dd | 8 - 10 (ortho), 2 - 3 (meta) |
| OH | 5.0 - 6.0 | br s | - |
| ¹³C NMR | Chemical Shift (δ, ppm) | ||
| C-OH | 150 - 155 | ||
| C-Cl | 125 - 130 | ||
| C-F | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) | ||
| C-Br | 110 - 115 | ||
| C-H | 115 - 130 |
Table 2: Predicted Infrared (IR) Spectroscopy Data for 4-Bromo-2-chloro-3-fluorophenol
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-F stretch | 1000 - 1400 | Strong |
| C-Cl stretch | 600 - 800 | Strong |
| C-Br stretch | 500 - 600 | Strong |
Table 3: Predicted Mass Spectrometry (MS) Data for 4-Bromo-2-chloro-3-fluorophenol
| Ion | m/z (relative intensity, %) | Notes |
| [M]⁺ | 224/226/228 | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |
| [M-H]⁺ | 223/225/227 | Loss of a hydrogen atom. |
| [M-OH]⁺ | 207/209/211 | Loss of the hydroxyl group. |
| [M-Br]⁺ | 145/147 | Loss of the bromine atom. |
| [M-Cl]⁺ | 189/191 | Loss of the chlorine atom. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a compound such as 4-Bromo-2-chloro-3-fluorophenol.
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
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Weigh approximately 5-10 mg of the solid 4-Bromo-2-chloro-3-fluorophenol.
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Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
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Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Number of Scans: 16 to 64, depending on the sample concentration.
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Relaxation Delay: 1-2 seconds.
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Acquisition Time: 2-4 seconds.
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Spectral Width: -2 to 12 ppm.
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Temperature: 298 K.
¹³C NMR Acquisition Parameters:
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Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
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Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.
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Relaxation Delay: 2 seconds.
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Acquisition Time: 1-2 seconds.
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Spectral Width: 0 to 200 ppm.
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Temperature: 298 K.
Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the resulting spectrum.
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Calibrate the chemical shift scale using the TMS signal at 0 ppm.
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
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Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
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Record a background spectrum of the clean, empty ATR crystal.
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Place a small amount of the solid 4-Bromo-2-chloro-3-fluorophenol directly onto the ATR crystal.
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Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
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Spectral Range: 4000 to 400 cm⁻¹.
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Resolution: 4 cm⁻¹.
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Number of Scans: 16 to 32.
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The instrument software will automatically subtract the background spectrum from the sample spectrum.
Data Analysis:
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Identify the characteristic absorption bands (peaks) in the spectrum.
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Correlate the wavenumbers of these bands to specific functional groups using standard IR correlation tables.[1][2]
Objective: To determine the molecular weight and elemental composition of the molecule and to study its fragmentation pattern.
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) or electron ionization (EI) source.
Sample Preparation (for GC-MS):
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Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or methanol.
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Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
GC-MS Parameters:
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GC Column: A non-polar capillary column (e.g., HP-5ms).
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Injector Temperature: 250 °C.
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Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
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Scan Range: m/z 40 - 500.
Data Analysis:
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Identify the molecular ion peak ([M]⁺). The isotopic pattern will be crucial for confirming the presence of bromine and chlorine.[3]
-
Analyze the fragmentation pattern to identify characteristic losses of functional groups or atoms.
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Compare the obtained mass spectrum with spectral libraries for potential identification.
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel or uncharacterized chemical compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the spectroscopic techniques and methodologies essential for the characterization of halogenated phenols. For researchers actively working on the synthesis and analysis of 4-Bromo-2-chloro-3-fluorophenol, these protocols and predictive data serve as a robust starting point for their investigations.
References
- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. scielo.br [scielo.br]
- 3. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
